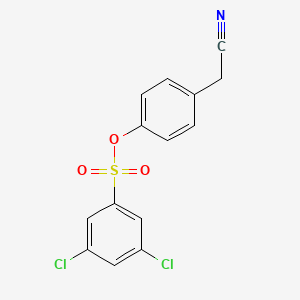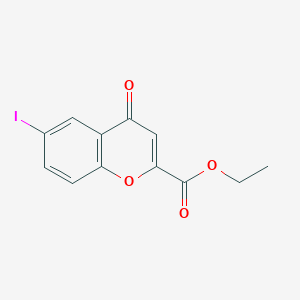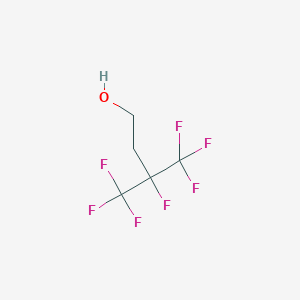
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol
Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol (TFPBO) is an organic compound with the molecular formula C5H5F7O . The compound has a molecular weight of 214.08 .
Molecular Structure Analysis
The SMILES string of TFPBO is OCCC(C(F)(F)F)(C(F)(F)F)F . The InChI code is 1S/C5H5F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h13H,1-2H2 .Physical And Chemical Properties Analysis
TFPBO is a compound with a molecular weight of 214.08 . The compound’s IUPAC name is 3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butanol .Scientific Research Applications
Polymer Synthesis
In the study of aliphatic polyesters, bismuth triflate-catalyzed polycondensations of dicarboxylic acids with aliphatic diols, including compounds similar to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol, demonstrated the formation of polyesters with high molecular weights. This research highlights the potential of such fluoroalcohols in developing novel polymeric materials with desirable properties (Buzin et al., 2008).
Catalysis
Another study explored the use of a novel catalytic system for the synthesis of heteroaromatics, including furan, pyrrole, and thiophene derivatives from 1,4-diketones using bismuth triflate in an ionic liquid medium. This method could potentially apply to derivatives of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol, offering an efficient route to heteroaromatic compounds (Yadav et al., 2004).
Materials Science
Research on ionic liquids and microemulsions with polar domains explored the properties of mixtures involving 1-butyl-3-methylimidazolium tetrafluoroborate and similar compounds. The study indicated the potential of fluoroalcohols in enhancing the properties of ionic liquids for applications in material science and engineering (Gao et al., 2004).
Novel Synthetic Routes
Investigations into the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization revealed innovative pathways for creating furan derivatives. This work suggests the utility of fluoroalcohols in synthesizing complex organic structures with potential pharmaceutical and material applications (Zhang et al., 2007).
properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIDVONCZYZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382171 | |
| Record name | 2(Perfluoro-2-propyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol | |
CAS RN |
90999-87-4 | |
| Record name | 2(Perfluoro-2-propyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



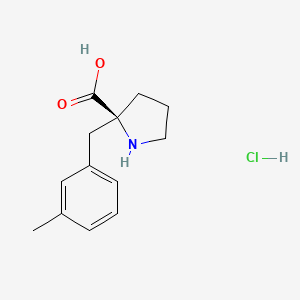
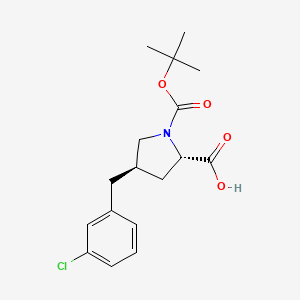
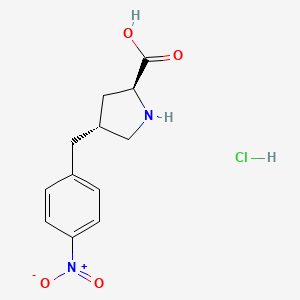
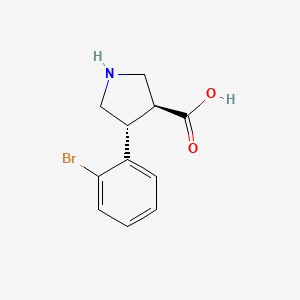
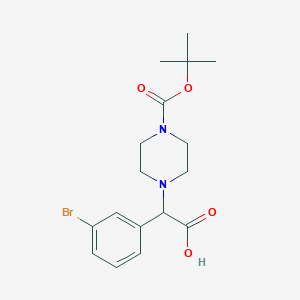
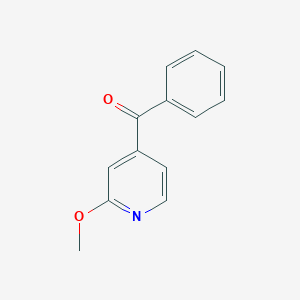
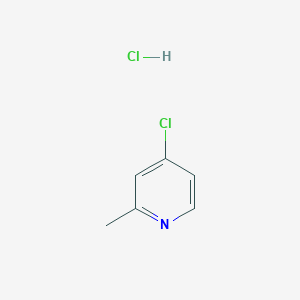
![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)
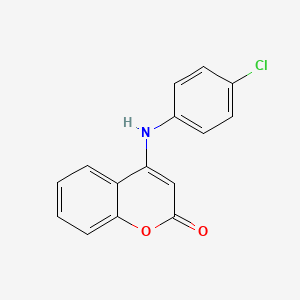

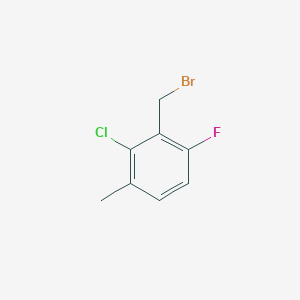
![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)
